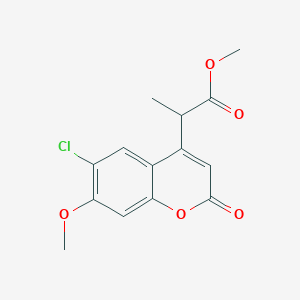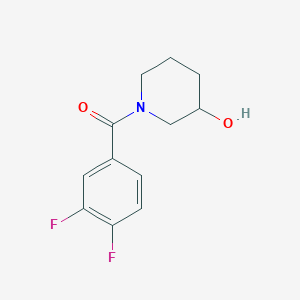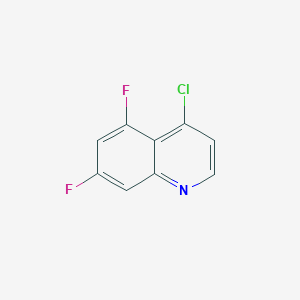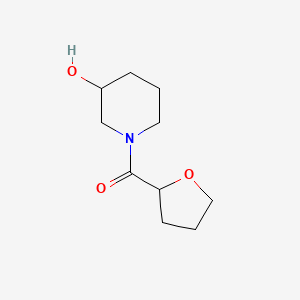
2-(6-氯-7-甲氧基-2-氧代-2H-色烯-4-基)丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate is a useful research compound. Its molecular formula is C14H13ClO5 and its molecular weight is 296.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化剂应用
该化合物的结构表明其可能具有抗氧化特性,因为它与香豆素-查尔酮杂化物有关,后者已被研究证实具有抑制氧化应激的能力 。这种特性对于治疗氧化应激起关键作用的疾病至关重要,例如神经退行性疾病、心血管疾病和癌症。
抗炎潜力
香豆素衍生物因其抗炎活性而得到认可 。该化合物中与香豆素骨架相连的甲酯基团可以被修饰以增强其抗炎特性,使其成为开发新型抗炎药物的候选药物。
抗癌研究
香豆素及其衍生物已显示出通过多种机制显着的抗癌活性,包括抑制肿瘤血管生成和调节活性氧 。所讨论的化合物可以作为合成新型抗癌药物的支架,尤其是考虑到其独特的氯代和甲氧基取代的色酮结构。
抗菌活性
合成香豆素衍生物已被探索用于其抗菌和抗真菌活性 。该化合物中氯基团的存在可能增强这些特性,使其成为开发新型抗菌剂的宝贵分子。
胆碱酯酶抑制
香豆素已被研究证实其抑制胆碱酯酶的能力,胆碱酯酶是一种与阿尔茨海默病相关的酶 。对该化合物胆碱酯酶抑制作用的研究可能导致开发治疗神经退行性疾病的方法。
单胺氧化酶抑制
该化合物的结构有利于单胺氧化酶 (MAO) 抑制活性,这对治疗各种精神和神经疾病(包括抑郁症和帕金森病)有益 。
分子识别和传感器应用
由于香豆素衍生物的荧光特性,该化合物有可能用于生物有机化学中的分子识别和化学传感器 。其结构可以调整以检测特定离子或分子,使其在环境监测和诊断中发挥作用。
属性
IUPAC Name |
methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5/c1-7(14(17)19-3)8-5-13(16)20-11-6-12(18-2)10(15)4-9(8)11/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMOLWRTHHANDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)OC2=CC(=C(C=C12)Cl)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)











![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)
![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
